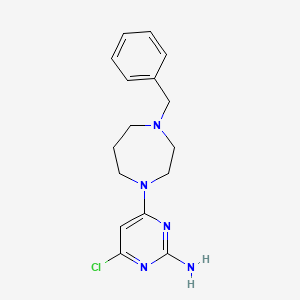
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is a synthetic organic compound that belongs to the class of diazepanes and pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the diazepane intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the benzylated diazepane with a suitable chloropyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the diazepane ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Reaction conditions vary depending on the specific transformation desired.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding alcohols, ketones, or amines.
科学研究应用
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Biological Studies: The compound can be used as a tool in biological studies to investigate the function of specific proteins or pathways.
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid methyl ester
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid ethyl ester
Uniqueness
4-(4-Benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine is unique due to the presence of both the diazepane and pyrimidine rings in its structure. This combination of structural features imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the chlorine atom on the pyrimidine ring also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially diverse applications.
属性
分子式 |
C16H20ClN5 |
|---|---|
分子量 |
317.81 g/mol |
IUPAC 名称 |
4-(4-benzyl-1,4-diazepan-1-yl)-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C16H20ClN5/c17-14-11-15(20-16(18)19-14)22-8-4-7-21(9-10-22)12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,18,19,20) |
InChI 键 |
RLQNSKOXBYSJIT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(C1)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


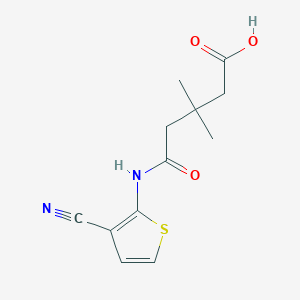

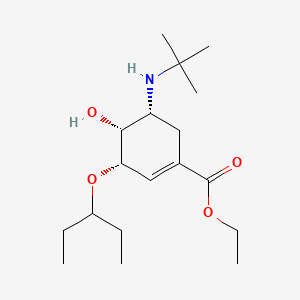
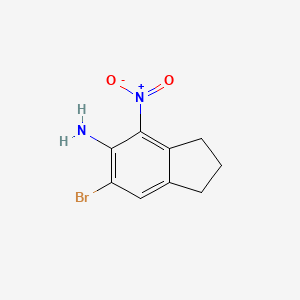
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

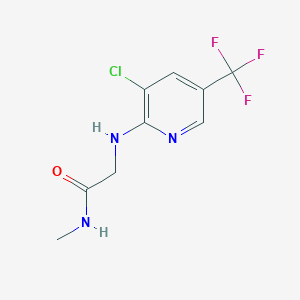
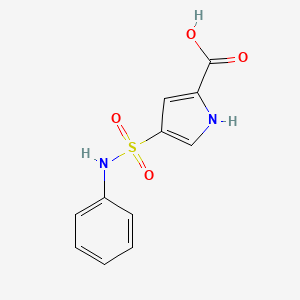
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
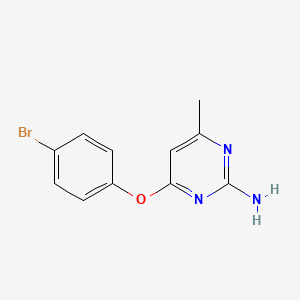
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)
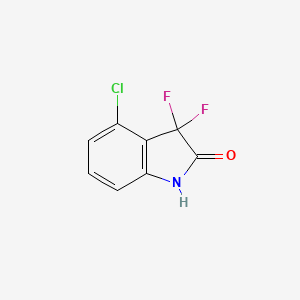
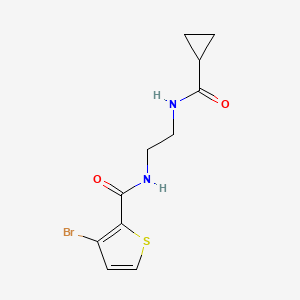
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
